Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate
Overview
Description
Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate: is a synthetic chemical compound with the molecular formula C22H4Cl2F40O4S and a molecular weight of 1195.17 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate typically involves the reaction of 11-chloro-1H,1H-perfluoroundecanol with sulfuric acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored using analytical techniques such as HPLC (High-Performance Liquid Chromatography) to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atoms, using reagents such as sodium hydroxide or ammonia .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of amines or ethers depending on the nucleophile used.
Scientific Research Applications
Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can modify the activity of these targets by forming covalent bonds or through non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(11-chloro-1H,1H-perfluorooctyl) sulphate
- Bis(11-chloro-1H,1H-perfluorodecyl) sulphate
- Bis(11-chloro-1H,1H-perfluorododecyl) sulphate
Uniqueness
Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate is unique due to its specific chain length and the presence of chlorine atoms, which confer distinct chemical properties and reactivity . This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
bis(11-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl) sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H4Cl2F40O4S/c23-21(61,62)19(57,58)17(53,54)15(49,50)13(45,46)11(41,42)9(37,38)7(33,34)5(29,30)3(25,26)1-67-69(65,66)68-2-4(27,28)6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(59,60)22(24,63)64/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUNFQIFSFYXLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H4Cl2F40O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1195.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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